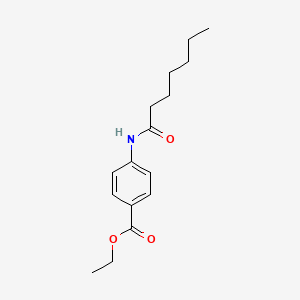
Ethyl 4-(heptanoylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(heptanoylamino)benzoate: is an organic compound that belongs to the class of benzoates It is an ester formed from the reaction of 4-(heptanoylamino)benzoic acid and ethanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(heptanoylamino)benzoate typically involves the esterification of 4-(heptanoylamino)benzoic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
4-(heptanoylamino)benzoic acid+ethanolacid catalystEthyl 4-(heptanoylamino)benzoate+water
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production times. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-(heptanoylamino)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 4-(heptanoylamino)benzoic acid and ethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; sulfonation using concentrated sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Hydrolysis: 4-(heptanoylamino)benzoic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives of this compound, depending on the specific reaction.
Applications De Recherche Scientifique
Chemistry: Ethyl 4-(heptanoylamino)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its ester functionality makes it a versatile building block for various chemical transformations.
Biology: In biological research, this compound can be used as a model substrate to study enzyme-catalyzed ester hydrolysis. It can also serve as a probe to investigate the interactions between esters and biological macromolecules.
Medicine: this compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmaceutical compounds. Its structural features may be exploited to design new drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used as a plasticizer, a component in coatings, and as an additive in various formulations to enhance product performance.
Mécanisme D'action
The mechanism of action of Ethyl 4-(heptanoylamino)benzoate depends on its specific application. In the context of enzyme-catalyzed hydrolysis, the compound acts as a substrate that binds to the active site of the enzyme. The enzyme then catalyzes the cleavage of the ester bond, resulting in the formation of 4-(heptanoylamino)benzoic acid and ethanol. The molecular targets and pathways involved in this process include the active site residues of the enzyme that facilitate the nucleophilic attack on the ester bond.
Comparaison Avec Des Composés Similaires
Ethyl 4-(dimethylamino)benzoate: This compound is structurally similar but contains a dimethylamino group instead of a heptanoylamino group. It is commonly used as a local anesthetic.
Ethyl 4-(butylamino)benzoate: Another similar compound with a butylamino group. It is used in chemical synthesis and has applications in the pharmaceutical industry.
Uniqueness: Ethyl 4-(heptanoylamino)benzoate is unique due to its heptanoylamino group, which imparts distinct physicochemical properties and potential biological activities. This structural feature may influence its solubility, reactivity, and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H23NO3 |
|---|---|
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
ethyl 4-(heptanoylamino)benzoate |
InChI |
InChI=1S/C16H23NO3/c1-3-5-6-7-8-15(18)17-14-11-9-13(10-12-14)16(19)20-4-2/h9-12H,3-8H2,1-2H3,(H,17,18) |
Clé InChI |
IXFSWSDRYDZLOW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2E)-2-[(2-chlorophenyl)methylidene]cyclopropyl]methanol](/img/structure/B15288046.png)

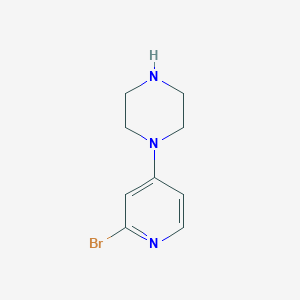
![1-O-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-[[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methoxy]oxan-2-yl] 16-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate](/img/structure/B15288056.png)
![5-Bromo-N~3~-[(4-fluorophenyl)methyl]pyrazine-2,3-diamine](/img/structure/B15288061.png)
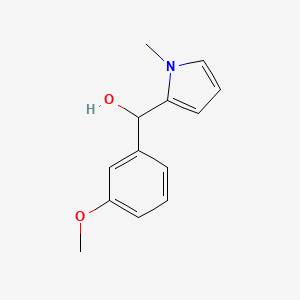
![[2-[(6R,8S,9S,10S,11S,13S,14R,16S,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B15288091.png)
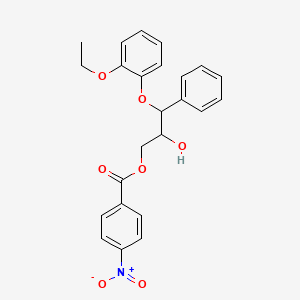

![7-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15288123.png)
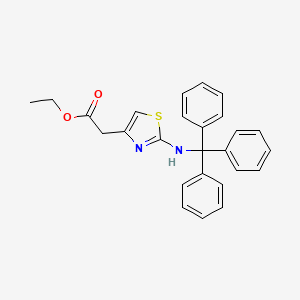
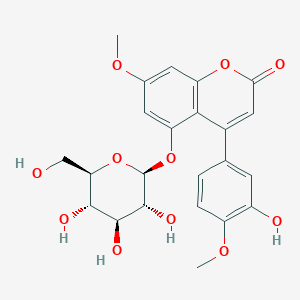
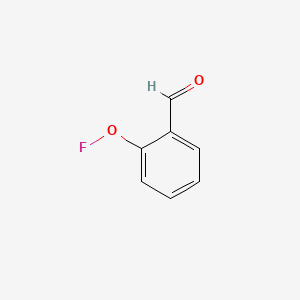
![2-Chloro-1-[2-nitro-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B15288143.png)
